molecular formula C21H17NO5S B022724 Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate CAS No. 329217-03-0

Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate

Cat. No. B022724
CAS RN: 329217-03-0
M. Wt: 395.4 g/mol
InChI Key: JXYULDYPJMABHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate is a chemical compound that has garnered interest due to its unique molecular structure and properties. The focus of research has been on understanding its synthesis, molecular conformation, and its interactions at the molecular level.

Synthesis Analysis

The synthesis of this compound and related compounds involves complex chemical reactions that are designed to achieve the desired molecular architecture. Studies have developed various methodologies for the synthesis of such compounds, emphasizing the efficiency and yield of these processes.

Molecular Structure Analysis

The molecular structure of Methyl 2-(4-nitrophenylthio)benzoate, a compound with similarities to the target molecule, has been determined by X-ray diffraction, revealing interesting aspects of its conformation and intramolecular interactions, particularly the sulfur(II)—oxygen(carbonyl) close contact which plays a significant role in its chemical behavior (Kucsman et al., 1986).

Chemical Reactions and Properties

Research into the chemical reactions and properties of compounds like this compound has uncovered details about their reactivity and potential applications. The intramolecular sulfur(IV)-oxygen interaction in similar compounds has been a subject of X-ray studies, shedding light on their chemical behavior and reactions (Kucsman et al., 1984).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and bonding arrangements, are crucial for understanding their stability and reactivity. Electron diffraction studies have provided valuable data on bond lengths and angles, contributing to a deeper understanding of their physical characteristics (Schultz et al., 1987).

Chemical Properties Analysis

The chemical properties, including the behavior of these compounds under various conditions and their reactions with other chemical entities, are essential for exploring their utility in various applications. Photoredox-catalyzed reactions and iron sulfide catalyzed redox/condensation reactions are examples of chemical transformations that provide insights into their chemical properties (Yan et al., 2018; Nguyen et al., 2013).

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Compounds with structural similarities to Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate, such as Methyl-2-formyl benzoate, are known for their bioactive properties and serve as precursors in the synthesis of a wide range of bioactive molecules. These compounds exhibit pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, making them significant in the search for new therapeutic agents. The versatility of such compounds in organic synthesis underlines their importance as precursors for medical product development (Farooq & Ngaini, 2019).

Photosensitive Protecting Groups

The use of photosensitive protecting groups in synthetic chemistry, including groups like 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, highlights the potential application of compounds similar to this compound in light-mediated synthetic processes. These protecting groups enable selective activation or removal under light exposure, facilitating complex synthetic pathways and the precise manipulation of molecular structures (Amit, Zehavi, & Patchornik, 1974).

Antimicrobial Agents

The exploration of compounds like p-Cymene for their antimicrobial properties underscores the ongoing search for new substances with antimicrobial capabilities, potentially including this compound or its derivatives. With the rise of antimicrobial resistance, the identification and characterization of new antimicrobial compounds are critical for developing novel treatments for communicable diseases (Marchese et al., 2017).

Analytical Methods and Antioxidant Activity

Research into analytical methods for determining antioxidant activity, such as the ORAC and DPPH assays, indicates a broad interest in evaluating the antioxidant potential of compounds. This suggests a research avenue for this compound, as its structural features may confer antioxidant properties, contributing to its relevance in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action for “Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate” is not specified in the search results. Its use in scientific research suggests it may have multiple mechanisms of action depending on the specific application.

Safety and Hazards

The safety and hazards associated with “Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

methyl 2-(2-nitro-5-phenylmethoxyphenyl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-26-21(23)17-9-5-6-10-19(17)28-20-13-16(11-12-18(20)22(24)25)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYULDYPJMABHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440922
Record name Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329217-03-0
Record name Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.